N-(3-Aminophenyl)methanesulfonamide
Overview
Description
“N-(3-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as “3-(Methylsulfonylamino)aniline” and "N-(3-Aminophenyl)methanesulfamide" .
Synthesis Analysis
While specific synthesis methods for “N-(3-Aminophenyl)methanesulfonamide” were not found in the search results, similar compounds can be synthesized through hydrogenation under standard conditions in the presence of an acid.Molecular Structure Analysis
The molecular structure of “N-(3-Aminophenyl)methanesulfonamide” is represented by the InChI string:InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
. The Canonical SMILES string is CS(=O)(=O)NC1=CC=CC(=C1)N
. Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)methanesulfonamide” has a molecular weight of 186.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 186.04629874 g/mol . The Topological Polar Surface Area is 80.6 Ų . It has a Complexity of 232 . The melting point is 117-121 °C .Scientific Research Applications
Synthesis of Biologically Active Molecules
N-(3-Aminophenyl)methanesulfonamide: serves as a reactant in the synthesis of various biologically active molecules. Its sulfonamide group is a common moiety in many drug molecules due to its stability and ability to engage in hydrogen bonding, which can be crucial for biological activity .
Pharmacological Research
This compound is used in pharmacological research to develop new medications. Its structural similarity to sulfonamide antibiotics makes it a valuable starting point for the creation of novel antibacterial agents .
Development of Diagnostic Agents
The amine group in 3-(Methylsulfonamido)aniline can be modified to create diagnostic agents. For example, it can be tagged with radioactive isotopes or fluorescent markers for use in various imaging techniques .
Material Science
In material science, N-(3-Aminophenyl)methanesulfonamide can be utilized to modify the surface properties of materials. It can be used to introduce amine groups onto surfaces, which can then be used to attach other molecules or nanoparticles .
Organic Synthesis
As an organic building block, this compound is employed in the construction of complex organic molecules. Its reactive amine group allows for selective transformations and coupling reactions with other organic substrates .
Agricultural Chemistry
In agricultural chemistry, derivatives of N-(3-Aminophenyl)methanesulfonamide can be explored for their potential as herbicides or pesticides. The sulfonamide group’s mode of action in disrupting bacterial growth could be adapted to target pests .
Safety And Hazards
“N-(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
N-(3-aminophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRCQRFQGOHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370182 | |
Record name | N-(3-Aminophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)methanesulfonamide | |
CAS RN |
37045-73-1 | |
Record name | N-(3-Aminophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Aminophenyl)methanesulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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